N-(3,4-diethoxybenzyl)prop-2-en-1-amine
Description
N-(3,4-Diethoxybenzyl)prop-2-en-1-amine is an allylamine derivative featuring a benzyl group substituted with two ethoxy groups at the 3- and 4-positions. Structurally, it belongs to a class of compounds where an allylamine moiety (prop-2-en-1-amine) is conjugated to an aromatic system.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3/h4,7-8,10,15H,1,5-6,9,11H2,2-3H3 |
InChI Key |
MDQDVTITZVIGHK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC=C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC=C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares N-(3,4-diethoxybenzyl)prop-2-en-1-amine with structurally related compounds, emphasizing substituent effects:
*Estimated based on ethoxy vs. methoxy substitution.
Key Observations :
- Steric Effects : Ethoxy groups introduce greater steric bulk than methoxy or chloro substituents, which may hinder catalytic reactions (e.g., Ti–Mg carbocyclization) as seen in bulky benzyl-substituted analogs .
- Electronic Effects : Electron-donating ethoxy groups could stabilize charge-transfer interactions in biological systems, contrasting with electron-withdrawing chloro substituents that enhance electrophilic reactivity .
Physicochemical Properties
- Thermal Stability : Higher molecular weight and lipophilicity may increase the boiling point relative to dimethoxy analogs (e.g., predicted ~724°C for a related compound ).
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